7-Methyl-1-benzothiophene-5-carboxylic acid
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Overview
Description
7-Methyl-1-benzothiophene-5-carboxylic acid is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-benzothiophene-5-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method utilizes a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the reaction of aryne intermediates with alkynyl sulfides, leading to the formation of the benzothiophene skeleton .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Scientific Research Applications
7-Methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1-benzothiophene-5-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-1-benzothiophene-5-carboxylic acid include other benzothiophene derivatives and related heterocyclic compounds, such as benzofurans and thiophenes .
Uniqueness
What sets this compound apart is its unique combination of a methyl group and a carboxylic acid group on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8O2S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
7-methyl-1-benzothiophene-5-carboxylic acid |
InChI |
InChI=1S/C10H8O2S/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12) |
InChI Key |
NEVFUHJDKKGRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
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